Benzyl (S)-2-amino-3-(naphthalen-2-yl)propanoate
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Overview
Description
(s)-alpha-amino-2-naphthalenepropanoic acid phenylmethyl ester is a complex organic compound with significant importance in various scientific fields. This compound features a naphthalene ring, an amino group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-alpha-amino-2-naphthalenepropanoic acid phenylmethyl ester typically involves the esterification of (s)-alpha-amino-2-naphthalenepropanoic acid with phenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the phenylmethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
(s)-alpha-amino-2-naphthalenepropanoic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (s)-alpha-amino-2-naphthalenepropanoic acid phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical pathways. The naphthalene ring structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- alpha-amino-2-naphthalenepropanoic acid ethyl ester
- alpha-amino-2-naphthalenepropanoic acid methyl ester
- beta-amino-2-naphthalenepropanoic acid phenylmethyl ester
Uniqueness
(s)-alpha-amino-2-naphthalenepropanoic acid phenylmethyl ester is unique due to its specific stereochemistry and the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C20H19NO2/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14,21H2/t19-/m0/s1 |
InChI Key |
SAWFXWAKCJGRSQ-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
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